
1-Benzhydrylazetidine
Overview
Description
1-Benzhydrylazetidine is a chemical compound with the molecular formula C16H17N. It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring with a benzhydryl group attached. This compound is known for its use as an antiarrhythmic agent .
Preparation Methods
1-Benzhydrylazetidine can be synthesized through various methods. One efficient two-step synthesis involves the reaction of commercially available benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide in isopropanol at approximately 70°C, yielding this compound as a monoacetate salt in 72-84% yield . Another method involves the preparation of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin .
Chemical Reactions Analysis
1-Benzhydrylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group in 1-benzhydrylazetidin-3-ol can be activated by conversion to sulfonate esters, such as toluenesulfonate or methanesulfonate.
Aminolysis: The mesylate intermediate can undergo aminolysis to form 3-amino-1-benzhydrylazetidine.
Scientific Research Applications
1-Benzhydrylazetidine has several applications in scientific research:
Mechanism of Action
The specific mechanism of action for 1-Benzhydrylazetidine as an antiarrhythmic agent is not well-documented. it is likely to involve modulation of ion channels in the heart, similar to other antiarrhythmic agents. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzhydrylazetidine can be compared with other azetidine derivatives, such as:
3-Amino-1-benzhydrylazetidine: This compound is synthesized from 1-benzhydrylazetidin-3-ol and has similar chemical properties.
This compound-3-carbonitrile: This derivative is used in various chemical reactions and has applications in medicinal chemistry.
This compound-3-carboxylic Acid: This compound is used in the synthesis of bioactive molecules.
These compounds share the azetidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-benzhydrylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWVHNIAGJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384381 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107128-00-7 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthetic route for 3-amino-1-benzhydrylazetidine?
A1: The research presents a streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine from a commercially available precursor, 1-benzhydrylazetidin-3-ol. [, ] This process boasts a high yield (72-84%) and utilizes readily available reagents, making it advantageous for potential large-scale production. []
Q2: Why is 3-amino-1-benzhydrylazetidine of interest to researchers?
A2: While the provided research focuses solely on the synthesis, the title of one paper mentions its use as an intermediate for preparing compounds with antimicrobial activity. [] This suggests 3-amino-1-benzhydrylazetidine could be a valuable building block for novel drugs targeting infectious diseases. Further research is needed to explore its specific applications and effectiveness.
Q3: What future research directions could be explored based on this synthesis?
A3: Several avenues could be explored following this efficient synthesis:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)

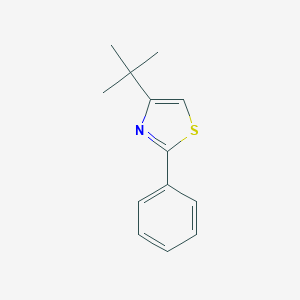
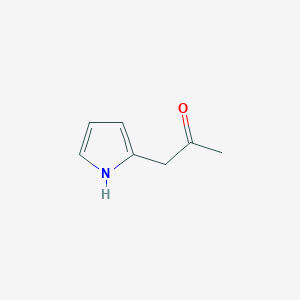
![rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B26861.png)
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

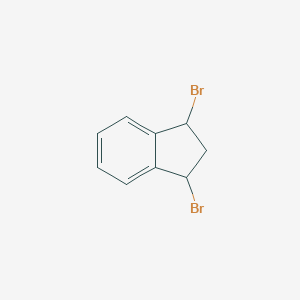
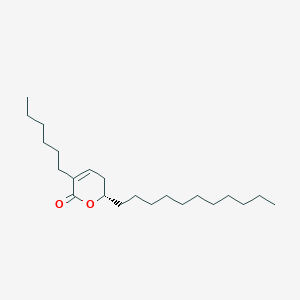
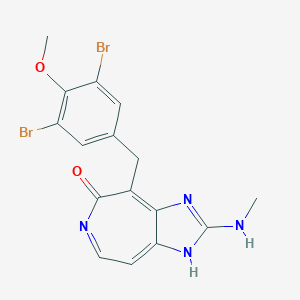
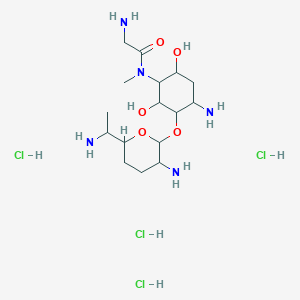
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)

